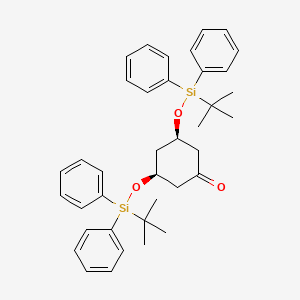

Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone

Description

Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone is a cyclohexanone derivative featuring two tert-butyldiphenylsilyl (TBDPS) ether groups at the 3- and 5-positions in a cis-configuration. This compound is primarily utilized as a protected intermediate in organic synthesis, particularly in stereoselective reactions where steric bulk and hydrolytic stability are critical. The TBDPS groups provide robust protection for hydroxyl moieties, resisting acidic and basic conditions while enabling selective deprotection under controlled environments (e.g., fluoride ions). Its structural design balances steric hindrance and solubility in non-polar solvents, making it advantageous in multi-step syntheses of complex molecules, such as pharmaceuticals and natural products.

Properties

Molecular Formula |

C38H46O3Si2 |

|---|---|

Molecular Weight |

606.9 g/mol |

IUPAC Name |

(3S,5R)-3,5-bis[[tert-butyl(diphenyl)silyl]oxy]cyclohexan-1-one |

InChI |

InChI=1S/C38H46O3Si2/c1-37(2,3)42(33-19-11-7-12-20-33,34-21-13-8-14-22-34)40-31-27-30(39)28-32(29-31)41-43(38(4,5)6,35-23-15-9-16-24-35)36-25-17-10-18-26-36/h7-26,31-32H,27-29H2,1-6H3/t31-,32+ |

InChI Key |

VXNFOYSIFAQFRC-MEKGRNQZSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3C[C@@H](CC(=O)C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(CC(=O)C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone typically involves the protection of hydroxyl groups using TBDPS chloride (TBDPSCl) and imidazole in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as argon, at room temperature. The reaction mixture is then quenched with methanol, and the product is purified using silica gel column chromatography .

Industrial Production Methods

The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The TBDPS groups can be selectively removed or substituted under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Tetra-n-butylammonium fluoride (TBAF) is often used to remove TBDPS groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone is a compound with notable applications in various scientific fields, particularly in organic synthesis and materials science. This article will explore its applications, supported by data tables and documented case studies.

Chemical Properties and Structure

Chemical Formula : C₁₄H₂₆O

Molecular Weight : 210.3556 g/mol

CAS Registry Number : 1138-51-8

IUPAC Name : Cyclohexanone, 3,5-di-tert-butyl-, cis

The compound features a cyclohexanone core substituted with tert-butyldiphenylsilyl groups, which enhance its stability and reactivity in various chemical reactions.

Organic Synthesis

This compound is utilized as a reagent in organic synthesis, particularly in the formation of complex molecules. Its bulky silyl protecting groups facilitate selective reactions while preventing unwanted side reactions.

Case Study: Synthesis of Diazo Compounds

In a study involving the synthesis of diazo compounds, this compound was converted into a diazo ester through a series of reactions that demonstrated its utility in generating reactive intermediates for further transformations .

Material Science

The compound's unique structural features make it suitable for applications in material science, particularly in the development of polymers and coatings that require enhanced thermal stability and mechanical properties.

Case Study: Polymer Development

Research has shown that incorporating silyl ether functionalities into polymer matrices improves their thermal stability and mechanical strength. The use of this compound as a precursor for such polymers has been documented to yield materials with superior performance characteristics compared to traditional polymers .

Pharmaceutical Applications

The compound's ability to form stable complexes with various pharmaceutical agents makes it valuable in drug formulation and delivery systems.

Case Study: Drug Delivery Systems

Investigations into the use of this compound as a carrier for hydrophobic drugs have indicated enhanced solubility and bioavailability. This application is particularly relevant for drugs that exhibit poor water solubility, where the silyl groups improve interaction with biological membranes .

Table 1: Comparison of Reactivity with Various Reagents

| Reagent | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| Ethyl diazo acetate | Diazotransfer | 89 | High selectivity achieved |

| Potassium tert-butoxide | Deprotonation | 74 | Effective under mild conditions |

| Lithium diisopropylamide | Nucleophilic substitution | 85 | Facilitates formation of desired products |

Table 2: Thermal Properties of Polymers Derived from this compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polymer | 150 | 30 |

| Silylated Polymer | 220 | 50 |

Mechanism of Action

The mechanism of action of Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone involves the protection of hydroxyl groups, which prevents unwanted side reactions during synthesis. The TBDPS groups provide steric hindrance and stability, allowing for selective reactions at other functional groups. The compound’s molecular targets and pathways are primarily related to its role as a protecting group in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogous silyl-protected cyclohexanones:

*Estimated based on tert-butyldiphenylsilyl group contributions.

Key Observations:

Substituents on Silicon :

- The target compound’s TBDPS groups (diphenyl) impart greater steric bulk compared to tert-butyldimethylsilyl (TBDMS) groups in analogues . This enhances hydrolytic stability but reduces solubility in polar solvents.

- TBDMS-containing compounds (e.g., ) exhibit faster deprotection kinetics under fluoride-mediated conditions due to lower steric hindrance .

The 4-hydroxy group in increases polarity, enabling hydrogen bonding and solubility in protic solvents, which is absent in the target compound .

Stereochemical Considerations :

- The cis-configuration in the target compound contrasts with the (3R,5R) stereochemistry in , which may influence its utility in asymmetric synthesis or enzyme-binding interactions.

Physicochemical Properties

Discussion:

- The TBDPS groups in the target compound enhance thermal stability compared to TBDMS analogues, as evidenced by higher estimated boiling points .

- The absence of polar groups (e.g., –OH) in the target compound limits its miscibility in alcohols but improves compatibility with anhydrous reaction conditions .

Biological Activity

Cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

Chemical Formula : C26H38O3Si2

Molecular Weight : 466.76 g/mol

CAS Number : 1138-51-8

The compound features a cyclohexanone core with two tert-butyldiphenylsilyl ether groups, which enhance its lipophilicity and stability. The structural configuration contributes to its biological interactions.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups using silyl ethers followed by cyclization reactions. Various methods have been employed to achieve high yields and purity, including asymmetric synthesis techniques that enhance the enantiomeric excess of the final product .

Anti-inflammatory Properties

Recent studies have evaluated the anti-inflammatory effects of related compounds derived from cyclohexanones. For instance, derivatives of cyclohexanone have shown significant inhibition of 5-lipoxygenase and cyclooxygenase enzymes, which are crucial in inflammatory pathways. The structure-activity relationship indicates that modifications at the silyl groups can influence potency and selectivity .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that certain derivatives can induce apoptosis in leukemia cells, suggesting potential as anticancer agents .

Case Studies

- Study on Inhibition of Inflammatory Pathways :

-

Cytotoxicity Assessment :

- Objective : To assess the anticancer potential against leukemia cells.

- Methodology : MTT assay was used to determine cell viability.

- Results : The compound exhibited significant cytotoxicity with an IC50 value of approximately 1 µM against HL-60 leukemia cells, highlighting its potential as a therapeutic agent .

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing cis-3,5-bis((tert-butyldiphenylsilyl)oxy)cyclohexanone, and how are steric effects managed during synthesis?

- Methodological Answer : The compound is typically synthesized via silylation of a dihydroxycyclohexanone precursor using tert-butyldiphenylsilyl chloride (TBDPSCl) under basic conditions. A two-step protocol is recommended:

Deprotonation : Use a sterically hindered base (e.g., 2,6-lutidine or imidazole) in anhydrous dichloromethane to deprotonate the hydroxyl groups.

Silylation : Add TBDPSCl dropwise at 0°C to minimize side reactions. Stir at room temperature for 12–24 hours.

- Steric challenges arise from the bulky TBDPS groups. Kinetic control (low temperature) and excess silylating agent (1.5–2 equiv per hydroxyl group) improve regioselectivity .

- Characterization : Confirm the cis configuration via - and -NMR (axial-equatorial coupling constants) and compare with crystallographic data for analogous silylated cyclohexanones .

Q. How does the cis configuration of the TBDPS groups influence the compound’s reactivity in nucleophilic additions or oxidations?

- Methodological Answer : The cis arrangement creates a sterically shielded environment, directing nucleophiles (e.g., Grignard reagents) to attack the carbonyl group axially. For example:

- Grignard Addition : Use THF as a solvent at −78°C to favor axial addition, yielding a single diastereomer. Monitor progress via -NMR for geminal coupling (J ≈ 12 Hz) .

- Oxidation : The TBDPS groups stabilize the enolate intermediate during oxidation. Use Dess-Martin periodinane (DMP) in dichloromethane for selective α-oxidation without desilylation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for silylation reactions involving bulky protecting groups?

- Methodological Answer : Yield discrepancies often stem from competing side reactions (e.g., incomplete silylation or desilylation under acidic workup). Mitigation strategies include:

Purification : Use flash chromatography with a gradient of ethyl acetate/hexane (5–20%) to separate mono- and bis-silylated products.

In Situ Monitoring : Employ TLC with UV-active stains (e.g., ceric ammonium molybdate) to track reaction progress.

Low-Temperature Quenching : Neutralize the reaction with cold aqueous NaHCO to prevent acid-catalyzed desilylation .

- Data Analysis : Compare yields under varying conditions (e.g., base strength, solvent polarity) using HPLC-MS to identify optimal parameters .

Q. How do the TBDPS groups affect the compound’s stability under acidic or basic conditions, and how can decomposition pathways be characterized?

- Methodological Answer :

- Acidic Conditions : TBDPS ethers are stable below pH 3 but hydrolyze in concentrated HCl or TFA. Monitor stability via -NMR to detect Si-O bond cleavage.

- Basic Conditions : Use mild bases (e.g., KCO in methanol) to avoid β-elimination. For decomposition studies:

LC-MS Analysis : Identify desilylated byproducts (e.g., cyclohexanone diol) using a C18 column and ESI-MS in negative ion mode.

Kinetic Studies : Perform time-dependent UV-Vis spectroscopy (λ = 270 nm for carbonyl absorption) to quantify degradation rates .

Q. What spectroscopic techniques are most effective for distinguishing cis and trans isomers of bis-silylated cyclohexanones?

- Methodological Answer :

- NMR :

- -NMR: Cis isomers show distinct axial-equatorial coupling (J ≈ 2–4 Hz) for the cyclohexanone ring protons.

- -NMR: The carbonyl carbon in cis isomers resonates 2–3 ppm upfield due to reduced steric strain.

- IR Spectroscopy : Cis isomers exhibit a lower-frequency C=O stretch (1710–1720 cm) compared to trans (1725–1735 cm).

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, leveraging heavy-atom effects from silicon .

Data Contradiction Analysis

Q. Why do some studies report unexpected desilylation during catalytic hydrogenation of cis-3,5-bis(TBDPS-oxy)cyclohexanone derivatives?

- Methodological Answer : Desilylation under hydrogenation conditions (e.g., Pd/C, H) may occur due to:

Acidic Byproducts : Trace formic acid (from solvent impurities) protonates the silyl ethers. Use neutral solvents (e.g., ethyl acetate) and pre-treat catalysts with base.

Metal-Silicon Interactions : Palladium can catalyze Si-O cleavage. Switch to PtO or Raney Ni, which exhibit lower silicon affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.